3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide
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Overview
Description
3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features an imidazo[1,2-b]pyridazine core, which is known for its biological activity and ability to interact with various molecular targets .
Mechanism of Action
Target of Action
The primary target of EN300-7535840 is Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
EN300-7535840 acts as an inhibitor of IL-17A . It may act by binding to the IL-17A receptor, thereby preventing the cytokine from exerting its pro-inflammatory effects .
Biochemical Pathways
The inhibition of IL-17A by EN300-7535840 affects the IL-23/IL-17 axis , which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, EN300-7535840 can potentially reduce inflammation and tissue damage associated with conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and can be orally administered .
Result of Action
The inhibition of IL-17A by EN300-7535840 can lead to a reduction in inflammation and tissue damage, thereby improving symptoms in patients with conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot synthesis is efficient and yields the desired product in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as multiple myeloma and inflammatory conditions
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: Another class of heterocyclic compounds with comparable chemical properties and applications.
Uniqueness
What sets 3-(Imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide apart is its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. This unique structure allows it to interact more effectively with its molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
3-(imidazo[1,2-b]pyridazin-3-ylmethoxy)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-4-5-11(15(16)20)7-13(10)21-9-12-8-17-14-3-2-6-18-19(12)14/h2-8H,9H2,1H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBSZXOQCDTMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)OCC2=CN=C3N2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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